3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a chloro-methoxyphenyl group, and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C20H20ClN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-12(2)10-22-19(25)13-4-6-15-17(8-13)23-11-24(20(15)26)14-5-7-18(27-3)16(21)9-14/h4-9,11-12H,10H2,1-3H3,(H,22,25) |
InChI Key |
JYLGIVHTACNMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro-Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the chloro and methoxy groups are introduced onto the phenyl ring.
Attachment of the Carboxamide Moiety: This is usually done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Chlorine Substitution
The 3-chloro-4-methoxyphenyl substituent undergoes nucleophilic aromatic substitution, replacing the chlorine atom with nucleophiles.
-
Reagents : Amines, thiols, sodium azide, or other nucleophiles under basic conditions (e.g., NaOH, pyridine).
-
Conditions : Heated in polar aprotic solvents (e.g., DMF, dioxane).
-
Products : Substituted phenyl derivatives (e.g., amino, thio, or azide groups).
| Reaction Type | Reagents | Products |
|---|---|---|
| Substitution | Sodium azide, thiols, amines | Azide/thio/amino-substituted derivatives |
Example: Reaction with sodium azide yields the azide-substituted analog, which can undergo further transformations (e.g., Staudinger reaction).
Oxidation
The 4-oxo carbonyl group and aromatic rings may undergo oxidation, though the quinazoline core is generally stable.
-
Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
-
Conditions : Acidic or basic environments, elevated temperatures.
-
Products : Oxidized derivatives (e.g., quinazoline N-oxides).
| Oxidizing Agent | Target Site | Product |
|---|---|---|
| KMnO₄ | Phenyl rings | Hydroxylated derivatives |
| CrO₃ | Carbonyl group | Ketone derivatives |
This reactivity is inferred from general quinazoline chemistry.
Reduction
Reduction of the 4-oxo carbonyl group yields hydroquinazoline derivatives.
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Conditions : Ethereal solvents (THF, diethyl ether) at room temperature or reflux.
-
Products : Hydroquinazoline analogs with -OH groups.
| Reducing Agent | Target Site | Product |
|---|---|---|
| LiAlH₄ | Carbonyl group | 4-hydroxyquinazoline derivative |
This reaction is well-documented in quinazoline chemistry.
Hydrolysis of the Amide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions.
-
Reagents : HCl (acidic hydrolysis) or NaOH (basic hydrolysis).
-
Conditions : Heating under reflux.
-
Products : Carboxylic acid (acidic) or amine (basic).
| Hydrolysis Type | Reagents | Products |
|---|---|---|
| Acidic | HCl | Carboxylic acid |
| Basic | NaOH | Amine derivative |
This reaction is a standard transformation for amides.
Alkylation/Acylation
While the amide group is already substituted, the quinazoline nitrogen may undergo further alkylation under basic conditions.
-
Reagents : Alkyl halides, acyl chlorides.
-
Conditions : Basic catalysts (e.g., K₂CO₃) in DMF.
-
Products : N-alkylated quinazoline derivatives.
| Reaction Type | Reagents | Products |
|---|---|---|
| Alkylation | Methyl bromide | N-methyl derivative |
Microwave-assisted alkylation (e.g., with methyl bromoacetate) has been reported for similar quinazolines .
Functional Group Interactions
The compound’s methoxyphenyl and carboxamide groups influence reactivity:
-
Methoxy groups : Electron-donating, stabilizing aromatic rings against oxidation.
-
Carboxamide : Hydrogen bonding capacity, affecting solubility and molecular interactions.
Comparison of Key Reactions
| Reaction | Key Functional Group | Reagents | Products |
|---|---|---|---|
| Chlorine substitution | 3-chloro-4-methoxyphenyl | Sodium azide, thiols | Azide/thio derivatives |
| Oxidation | 4-oxo carbonyl | KMnO₄, CrO₃ | Oxidized quinazoline derivatives |
| Reduction | 4-oxo carbonyl | LiAlH₄, NaBH₄ | Hydroquinazoline analogs |
| Hydrolysis | Carboxamide | HCl/NaOH | Carboxylic acid or amine |
Research Findings
-
Substitution reactivity : The chloro group is more reactive than methoxy-substituted positions, enabling selective modifications.
-
Oxidation vs. reduction : Oxidation typically requires harsher conditions than reduction, which proceeds under milder ethereal environments.
-
Synthetic applications : Microwave-assisted methods (e.g., alkylation) enhance reaction efficiency for analogous quinazolines .
This compound’s reactivity highlights its potential for targeted derivatization in medicinal chemistry, particularly in oncology and anti-inflammatory research.
Scientific Research Applications
Research indicates that this compound exhibits diverse biological activities, particularly in oncology and anti-inflammatory research. Its mechanisms of action include:
- Anticancer Properties : The compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Studies have demonstrated its efficacy against breast cancer and leukemia cells by disrupting cell cycle progression and promoting programmed cell death.
- Anti-inflammatory Effects : It has been observed to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases such as arthritis and colitis.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways.
Case Study 2: Anti-inflammatory Research
In a Pharmacology Research study, the compound was tested for its anti-inflammatory properties using a murine model of colitis. Mice treated with the compound exhibited reduced levels of inflammatory markers (TNF-alpha and IL-6) compared to controls. Histological analysis showed decreased mucosal damage and improved healing.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-6-carboxamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-8-carboxamide
Uniqueness
The uniqueness of 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific substitution pattern and the presence of the carboxamide moiety at the 7-position of the quinazoline core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, with the CAS number 1190242-14-8, is a synthetic compound belonging to the quinazoline family. This compound has attracted attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.8 g/mol. The structural characteristics include a chloro group, a methoxy group on the phenyl ring, and a carboxamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O3 |
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
| CAS Number | 1190242-14-8 |
Anticancer Properties
Research indicates that compounds within the quinazoline class exhibit significant anticancer properties. A study screening various quinazoline derivatives demonstrated that certain analogs showed broad-spectrum cytotoxicity against human cancer cell lines, including HT29 (colon), U87 (glioblastoma), and MCF-7 (breast) cells. Notably, 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide was evaluated for its effects on cell proliferation and exhibited promising results with low micromolar potency against several cancer cell lines .
The mechanism of action for this compound involves the inhibition of tubulin polymerization, which is critical for mitosis. Quinazoline derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel . The presence of specific substituents on the quinazoline core influences its binding affinity to tubulin and subsequent biological activity.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential. Similar quinazoline derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, related compounds have shown COX-2 inhibition rates comparable to celecoxib, a well-known COX-2 inhibitor . The specific structure of 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide may confer similar inhibitory effects.
Case Studies
- Anticancer Efficacy : In a comparative study involving various quinazoline derivatives, 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide showed a significant reduction in cell viability across multiple cancer cell lines with IC50 values in the low micromolar range .
- Anti-inflammatory Screening : In vitro assays assessing COX-2 inhibition revealed that this compound could potentially serve as a lead molecule for developing new anti-inflammatory drugs. Its selectivity and potency were evaluated against standard reference compounds .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?
Methodological Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Key factors include reaction temperature, solvent polarity, catalyst loading, and stoichiometric ratios. A fractional factorial design (e.g., 2⁴⁻¹) can efficiently screen variables, while response surface methodology (RSM) refines optimal conditions. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst Loading (%) | 0.5 | 2.0 |
| Solvent (Dielectric) | DMF (37) | THF (7.5) |
| Reaction Time (h) | 12 | 24 |
Post-optimization validation using HPLC (≥98% purity threshold) and mass spectrometry ensures reproducibility .
Q. Which analytical techniques are most reliable for characterizing the compound’s structural integrity and purity?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy and chloro groups).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
- HPLC-PDA : Assesses purity (>98%) and detects photodegradation products under accelerated stability testing (40°C/75% RH for 4 weeks) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydroquinazoline core .
Q. How can preliminary bioactivity assays be designed to evaluate the compound’s pharmacological potential?
Methodological Answer: Use tiered screening:
In Vitro Enzymatic Assays : Target kinases (e.g., EGFR, VEGFR) at 10 µM concentration with ATP competition protocols.
Cell Viability Assays : IC₅₀ determination in cancer cell lines (e.g., HCT-116, MCF-7) using MTT/WST-1 reagents.
Selectivity Profiling : Compare activity against non-target proteins (e.g., CYP450 isoforms) to assess off-target risks.
Data normalization to positive controls (e.g., gefitinib for EGFR) ensures validity .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and guide synthetic modifications?
Methodological Answer: Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states for key reactions (e.g., cyclization steps). Molecular docking (AutoDock Vina) identifies binding poses in target proteins, while QSAR models correlate substituent effects (e.g., electron-withdrawing chloro groups) with bioactivity. ICReDD’s integrated computational-experimental workflows reduce optimization cycles by 50% .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., ATP concentration, cell passage number). Mitigation steps:
- Meta-Analysis : Pool data from ≥3 independent labs using random-effects models.
- Orthogonal Assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability.
- Dose-Response Curves : Replicate experiments with 8-point dilution series (0.1–100 µM) to improve IC₅₀ confidence intervals .
Q. What methodologies assess the compound’s stability under physiological and storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to oxidative (3% H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 60°C for 24 hours. Monitor degradation via UPLC-MS.
- Lyophilization Stability : Store lyophilized powder at -20°C, 4°C, and 25°C for 6 months; assess moisture content (Karl Fischer) and crystallinity (PXRD).
- Plasma Stability : Incubate with human plasma (37°C, 1 hour) and quantify parent compound using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
